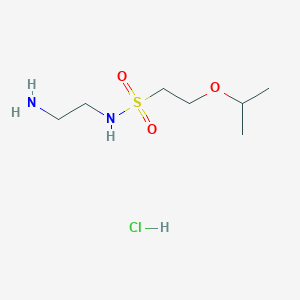![molecular formula C14H14N4 B7639058 5-[2-(6-Methylpyridin-3-yl)ethylamino]pyridine-2-carbonitrile](/img/structure/B7639058.png)
5-[2-(6-Methylpyridin-3-yl)ethylamino]pyridine-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[2-(6-Methylpyridin-3-yl)ethylamino]pyridine-2-carbonitrile, also known as MPEP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
科学研究应用
5-[2-(6-Methylpyridin-3-yl)ethylamino]pyridine-2-carbonitrile has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, Fragile X syndrome, addiction, and anxiety disorders. In Alzheimer's disease, this compound has been shown to improve cognitive function and reduce amyloid-beta deposition in animal models. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from degeneration. In Fragile X syndrome, this compound has been shown to improve cognitive function and reduce behavioral abnormalities. In addiction, this compound has been shown to reduce drug-seeking behavior in animal models. In anxiety disorders, this compound has been shown to reduce anxiety-like behavior in animal models.
作用机制
5-[2-(6-Methylpyridin-3-yl)ethylamino]pyridine-2-carbonitrile acts as a negative allosteric modulator of mGluR5, which is a G protein-coupled receptor that is widely distributed in the central nervous system. By binding to a specific site on the receptor, this compound reduces the activity of mGluR5, which results in a decrease in the release of neurotransmitters such as glutamate and GABA. This modulation of neurotransmitter release has been implicated in the therapeutic effects of this compound in various neurological and psychiatric disorders.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in animal models. These effects include the modulation of synaptic plasticity, the reduction of oxidative stress, the inhibition of neuroinflammation, and the regulation of calcium homeostasis. These effects are thought to contribute to the therapeutic effects of this compound in various neurological and psychiatric disorders.
实验室实验的优点和局限性
5-[2-(6-Methylpyridin-3-yl)ethylamino]pyridine-2-carbonitrile has several advantages for lab experiments, including its high potency and selectivity for mGluR5, its ability to cross the blood-brain barrier, and its availability in both in vitro and in vivo forms. However, this compound also has some limitations, including its relatively short half-life, its potential for off-target effects, and its limited solubility in aqueous solutions.
未来方向
There are several future directions for the research and development of 5-[2-(6-Methylpyridin-3-yl)ethylamino]pyridine-2-carbonitrile. These include the optimization of its pharmacokinetic properties, the development of more selective and potent mGluR5 antagonists, the investigation of its effects on other neurotransmitter systems, the exploration of its potential therapeutic applications in other neurological and psychiatric disorders, and the translation of preclinical findings into clinical trials. Overall, this compound represents a promising avenue for the development of novel therapeutics for various neurological and psychiatric disorders.
合成方法
5-[2-(6-Methylpyridin-3-yl)ethylamino]pyridine-2-carbonitrile can be synthesized through a multi-step process that involves the reaction of 3-amino-6-methylpyridine with 2-bromoethylamine hydrobromide to form the intermediate, 5-(2-bromoethylamino)-6-methylpyridine. This intermediate is then reacted with 2-cyanopyridine in the presence of a base to yield this compound. The purity and yield of the final product can be improved through various purification techniques such as recrystallization, column chromatography, and HPLC.
属性
IUPAC Name |
5-[2-(6-methylpyridin-3-yl)ethylamino]pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4/c1-11-2-3-12(9-17-11)6-7-16-14-5-4-13(8-15)18-10-14/h2-5,9-10,16H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXCPLCVDGYETR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CCNC2=CN=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(Hydroxymethyl)cyclohexyl]-3-[1-(2-pyridin-2-ylethyl)pyrazol-3-yl]urea](/img/structure/B7638982.png)
![N-(3-ethoxyspiro[3.5]nonan-1-yl)-2-imidazol-1-ylpropanamide](/img/structure/B7638985.png)


![N-[2-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7639013.png)


![N-[1-benzofuran-2-yl(pyridin-3-yl)methyl]bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7639041.png)
![N-[1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)cycloheptyl]acetamide](/img/structure/B7639042.png)
![1-[2-(Aminomethyl)piperidin-1-yl]-3,3-dimethylbutan-1-one;hydrochloride](/img/structure/B7639050.png)
![[2-(Aminomethyl)piperidin-1-yl]-(furan-2-yl)methanone;hydrochloride](/img/structure/B7639067.png)
![N-methyl-N-[2-(2-oxo-1,3-benzoxazol-3-yl)ethyl]bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7639079.png)
![2-[[1-(2-Pyridin-2-ylethyl)pyrazol-3-yl]amino]pyridine-3-carbonitrile](/img/structure/B7639082.png)
![N-[1-(6-cyanopyridin-3-yl)piperidin-3-yl]butanamide](/img/structure/B7639085.png)